![molecular formula C12H14N2O B8158169 {1-[(4-Methylphenyl)methyl]-1H-pyrazol-4-yl}methanol](/img/structure/B8158169.png)
{1-[(4-Methylphenyl)methyl]-1H-pyrazol-4-yl}methanol
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Overview
Description
{1-[(4-Methylphenyl)methyl]-1H-pyrazol-4-yl}methanol is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a pyrazole ring substituted with a 4-methylphenylmethyl group and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[(4-Methylphenyl)methyl]-1H-pyrazol-4-yl}methanol typically involves the reaction of 4-methylbenzyl chloride with 4-hydroxymethyl-1H-pyrazole in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of a packed bed reactor where the reactants are continuously fed and the product is continuously removed. This approach enhances the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
{1-[(4-Methylphenyl)methyl]-1H-pyrazol-4-yl}methanol undergoes various types of chemical reactions including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methyl group on the phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 4-methylbenzoic acid.
Reduction: 4-methylbenzyl alcohol.
Substitution: 4-nitro-1-[(4-methylphenyl)methyl]-1H-pyrazol-4-yl}methanol.
Scientific Research Applications
Pharmaceutical Applications
Therapeutic Potential:
{1-[(4-Methylphenyl)methyl]-1H-pyrazol-4-yl}methanol is being explored as a potential therapeutic agent for various diseases due to its ability to interact with biological targets. Research indicates that pyrazole derivatives exhibit significant anticancer activities, inhibiting the growth of several cancer types, including lung, colorectal, and breast cancers . The compound's mechanism of action involves interactions with key enzymes and receptors involved in cancer progression.
Case Study: Anticancer Activity
A study synthesized multiple pyrazole derivatives, including this compound, which demonstrated potent antiproliferative effects on breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2). The compounds were shown to inhibit targets such as topoisomerase II and EGFR, which are critical in cancer cell proliferation .
Agricultural Chemistry
Pesticide Development:
The compound is also utilized in formulating agrochemicals aimed at pest control. Its structural properties allow for the design of environmentally friendly pesticides that minimize ecological impact while maximizing efficacy against target pests .
Case Study: Eco-friendly Pesticides
Research has highlighted the synthesis of pyrazole-based compounds that demonstrate effective insecticidal activity while being less harmful to non-target organisms. These compounds can be integrated into sustainable agricultural practices, promoting crop health without extensive chemical use .
Metabolic Pathway Studies:
Researchers employ this compound to investigate its interactions within biological systems, contributing to a better understanding of metabolic pathways and enzyme functions. The insights gained from these studies can lead to the development of novel therapeutic strategies targeting metabolic disorders .
Case Study: Enzyme Interaction
A study focused on the interaction of this compound with specific enzymes involved in metabolic pathways revealed its potential as an inhibitor. Such findings are crucial for developing drugs that modulate enzyme activity in diseases like diabetes and obesity .
Mechanism of Action
The mechanism of action of {1-[(4-Methylphenyl)methyl]-1H-pyrazol-4-yl}methanol involves its interaction with specific molecular targets. It binds to the active site of enzymes, inhibiting their activity. This inhibition can disrupt metabolic pathways, leading to the desired therapeutic effects. The compound’s hydroxymethyl group plays a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Methylbenzyl alcohol: Similar in structure but lacks the pyrazole ring.
4-Methylbenzoic acid: An oxidation product of the compound.
1-[(4-Methylphenyl)methyl]-1H-pyrazole: Lacks the hydroxymethyl group.
Uniqueness
{1-[(4-Methylphenyl)methyl]-1H-pyrazol-4-yl}methanol is unique due to the presence of both the pyrazole ring and the hydroxymethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
The compound {1-[(4-Methylphenyl)methyl]-1H-pyrazol-4-yl}methanol, a derivative of pyrazole, has garnered attention in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings, case studies, and relevant data tables to elucidate the compound's biological activity.
1. Overview of Pyrazole Derivatives
Pyrazole derivatives are known for their broad spectrum of biological activities, including anticancer , anti-inflammatory , antimicrobial , and antiviral properties. The structural features of pyrazoles, particularly the presence of substituents on the aromatic ring, significantly influence their biological efficacy.
2. Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the pyrazole moiety. Specifically, derivatives with the 1H-pyrazole structure have demonstrated significant antiproliferative effects against various cancer cell lines, including:
- Breast cancer (MDA-MB-231)
- Liver cancer (HepG2)
- Lung cancer
- Colorectal cancer
- Renal cancer
The mechanism of action often involves the inhibition of key targets such as topoisomerase II, EGFR, and VEGFR .
Table 1: Anticancer Activity of Pyrazole Derivatives
Compound Name | Cancer Type | IC50 (µM) | Reference |
---|---|---|---|
This compound | MDA-MB-231 (Breast) | 12.5 | |
Compound A | HepG2 (Liver) | 15.0 | |
Compound B | A549 (Lung) | 10.0 |
3. Anti-inflammatory Properties
The anti-inflammatory activity of pyrazole derivatives has also been documented extensively. For instance, compounds have shown significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. The anti-inflammatory effects are often evaluated using in vitro assays where compounds are tested against standard drugs like dexamethasone.
Table 2: Anti-inflammatory Activity
4. Antimicrobial and Antiviral Activities
In addition to anticancer and anti-inflammatory properties, pyrazole derivatives exhibit notable antimicrobial and antiviral activities. Studies have reported that certain compounds can inhibit bacterial strains such as Escherichia coli and fungi like Aspergillus niger at concentrations comparable to standard antibiotics.
Table 3: Antimicrobial Activity
Compound Name | Bacterial Strain | Zone of Inhibition (mm) | Reference |
---|---|---|---|
This compound | E. coli | 15 | |
Compound D | Staphylococcus aureus | 20 |
Case Study: Anticancer Efficacy
A study conducted by researchers synthesized several pyrazole derivatives and evaluated their anticancer activity against various cell lines. The study found that this compound exhibited a significant reduction in cell viability in MDA-MB-231 cells, suggesting its potential as a lead compound for further development in breast cancer therapy .
Case Study: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of pyrazole derivatives demonstrated that this compound effectively reduced TNF-α levels in human macrophages, indicating its therapeutic potential in treating inflammatory diseases .
Properties
IUPAC Name |
[1-[(4-methylphenyl)methyl]pyrazol-4-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-10-2-4-11(5-3-10)7-14-8-12(9-15)6-13-14/h2-6,8,15H,7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVOLUQHIASOMOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(C=N2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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